
1-Nitrocyclohepta-1,2,4,6-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrocyclohepta-1,2,4,6-tetraene is an organic compound with the molecular formula C7H5NO2. It is a derivative of cycloheptatetraene, characterized by the presence of a nitro group (-NO2) attached to the seven-membered ring.
Preparation Methods
The synthesis of 1-Nitrocyclohepta-1,2,4,6-tetraene typically involves the nitration of cycloheptatetraene. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is usually conducted at low temperatures to prevent over-nitration and decomposition of the product .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand
Chemical Reactions Analysis
1-Nitrocyclohepta-1,2,4,6-tetraene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro group or hydrogen atoms on the ring are replaced by other functional groups.
Common reagents for these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Nitrocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of nitro-substituted cycloheptatetraenes and their derivatives.
Biology: The compound’s unique structure makes it a candidate for investigating its interactions with biological molecules and potential bioactivity.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, although this area is still largely unexplored.
Mechanism of Action
The mechanism of action of 1-Nitrocyclohepta-1,2,4,6-tetraene involves its interaction with molecular targets through its nitro group and conjugated ring system. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The conjugated ring system allows for electron delocalization, which can affect the compound’s stability and reactivity in various chemical environments .
Comparison with Similar Compounds
1-Nitrocyclohepta-1,2,4,6-tetraene can be compared with other nitro-substituted cycloheptatetraenes and related compounds:
Cyclohepta-1,2,4,6-tetraene: The parent compound without the nitro group, which exhibits different reactivity and stability.
1-Nitrocyclohexa-1,3,5-triene: A six-membered ring analog with a nitro group, showing different chemical properties due to the smaller ring size.
1-Nitrocycloocta-1,3,5,7-tetraene: An eight-membered ring analog, which may have different reactivity and stability due to the larger ring size.
The uniqueness of this compound lies in its seven-membered ring structure combined with the nitro group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
827598-92-5 |
|---|---|
Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.12 g/mol |
InChI |
InChI=1S/C7H5NO2/c9-8(10)7-5-3-1-2-4-6-7/h1-5H |
InChI Key |
UXZZWLGTGHFAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


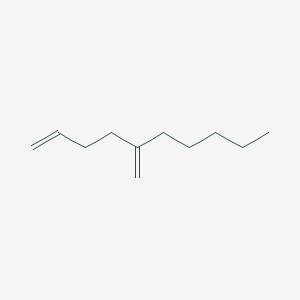
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
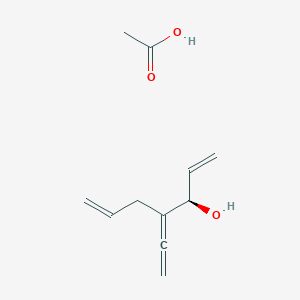
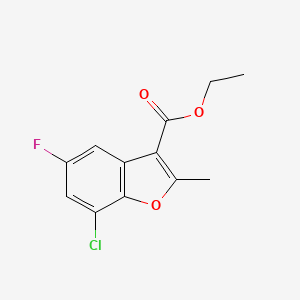
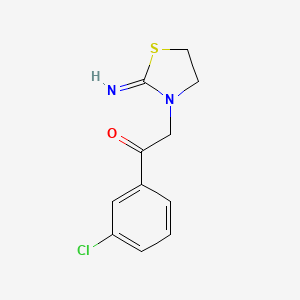
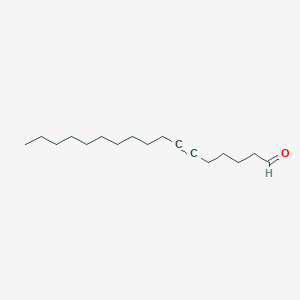
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
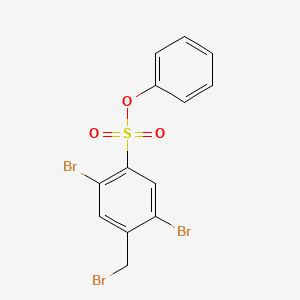
methanone](/img/structure/B14218003.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)
![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
